1-(2-Aminophenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide is a heterocyclic compound that features an imidazole ring substituted with an aminophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-1H-imidazole-4-carboxamide typically involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction can be catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another method involves the intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine, leading to the formation of quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and imidazole moieties.
Common Reagents and Conditions
Oxidation: Iodine in the presence of an oxidizing agent.
Reduction: Tin(II) chloride (SnCl2) in an acidic medium.
Substitution: Various halogenated reagents in the presence of a base.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1-Acyl-3-(2’-aminophenyl) thioureas: These compounds share a similar aminophenyl group and have applications in antiparasitic treatments.
Imidazoquinoxalines: These compounds have a similar imidazole ring structure and are known for their anticancer activity.
Uniqueness
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe for toxic gases like phosgene sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H10N4O |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(2-aminophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H10N4O/c11-7-3-1-2-4-9(7)14-5-8(10(12)15)13-6-14/h1-6H,11H2,(H2,12,15) |
InChI Key |
QXCFETQCEBLVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=C(N=C2)C(=O)N |
Origin of Product |
United States |
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